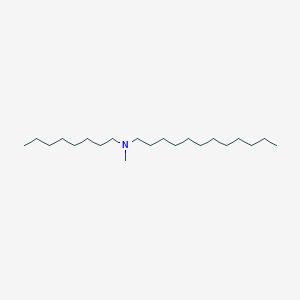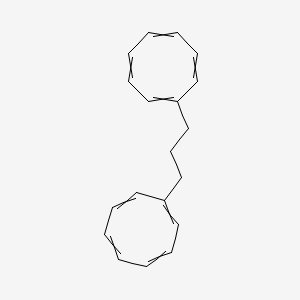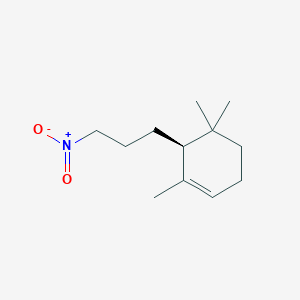
(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene is an organic compound that belongs to the class of cyclohexenes. Cyclohexenes are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a nitropropyl group attached to a cyclohexene ring, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of a cyclohexene derivative with a nitropropyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, followed by the addition of the nitropropyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
化学反应分析
Types of Reactions
(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkenes or nitroalcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Nitroalkenes, nitroalcohols.
Reduction: Amines.
Substitution: Azides, ethers.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the effects of nitroalkyl groups on biological systems.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: As an intermediate in the production of agrochemicals and materials.
作用机制
The mechanism of action of (6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the cyclohexene ring can undergo various transformations. The molecular targets and pathways involved would depend on the specific application and the biological or chemical context.
相似化合物的比较
Similar Compounds
Cyclohexene: A simple cyclohexene without the nitropropyl group.
1,5,5-Trimethylcyclohexene: Similar structure but lacks the nitropropyl group.
6-Nitrocyclohexene: Contains a nitro group but lacks the trimethyl and propyl groups.
Uniqueness
(6S)-1,5,5-Trimethyl-6-(3-nitropropyl)cyclohex-1-ene is unique due to the presence of both the trimethyl and nitropropyl groups, which may impart distinct chemical and biological properties compared to its simpler analogs.
属性
CAS 编号 |
185101-07-9 |
|---|---|
分子式 |
C12H21NO2 |
分子量 |
211.30 g/mol |
IUPAC 名称 |
(6S)-1,5,5-trimethyl-6-(3-nitropropyl)cyclohexene |
InChI |
InChI=1S/C12H21NO2/c1-10-6-4-8-12(2,3)11(10)7-5-9-13(14)15/h6,11H,4-5,7-9H2,1-3H3/t11-/m1/s1 |
InChI 键 |
SRFOCVJQXMQLRV-LLVKDONJSA-N |
手性 SMILES |
CC1=CCCC([C@@H]1CCC[N+](=O)[O-])(C)C |
规范 SMILES |
CC1=CCCC(C1CCC[N+](=O)[O-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)
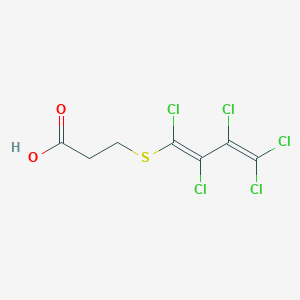
![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
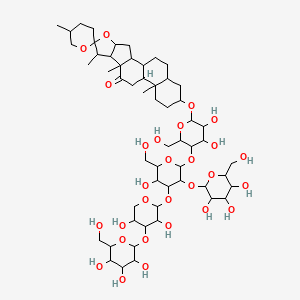
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
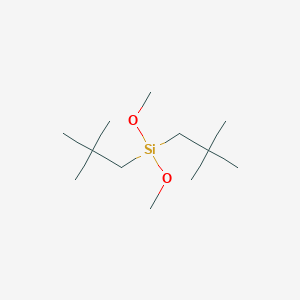
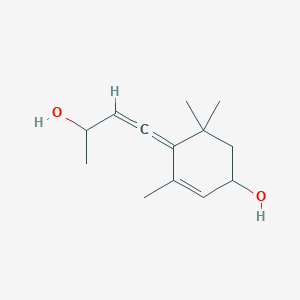
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
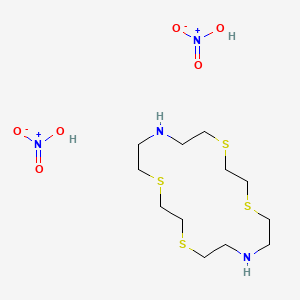
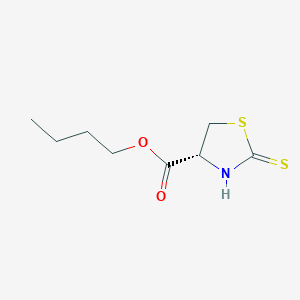

![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
